molecular formula C23H20BrN5O2S B11239305 4-bromo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-bromo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11239305
M. Wt: 510.4 g/mol
InChI Key: PEMBCDDSESZAOZ-UHFFFAOYSA-N
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Description

4-bromo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a sulfonamide group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling Reactions: The final step involves coupling the brominated pyrimidine intermediate with a sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires careful control of reaction parameters, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Scientific Research Applications

4-bromo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is unique due to its combination of a bromine atom, a sulfonamide group, and a pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20BrN5O2S

Molecular Weight

510.4 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-bromobenzenesulfonamide

InChI

InChI=1S/C23H20BrN5O2S/c1-16-15-22(26-18-5-3-2-4-6-18)28-23(25-16)27-19-9-11-20(12-10-19)29-32(30,31)21-13-7-17(24)8-14-21/h2-15,29H,1H3,(H2,25,26,27,28)

InChI Key

PEMBCDDSESZAOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC=CC=C4

Origin of Product

United States

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